lithium;2-hexoxyoxane

Description

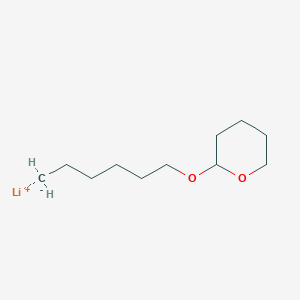

The compound "2-hexoxyoxane" (CID 102718), with the molecular formula C₁₁H₂₂O₂, is a cyclic ether derivative structurally characterized by a tetrahydropyran (oxane) ring substituted with a hexyloxy group at the 2-position . Its SMILES notation is CCCCCCOC1CCCCO1, and its InChIKey is LMUWFXQGRIPPJK-UHFFFAOYSA-N .

Properties

CAS No. |

51732-23-1 |

|---|---|

Molecular Formula |

C11H21LiO2 |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

lithium;2-hexoxyoxane |

InChI |

InChI=1S/C11H21O2.Li/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;/h11H,1-10H2;/q-1;+1 |

InChI Key |

GQQPWSJTCLBIEL-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]CCCCCOC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-hexoxyoxane typically involves the reaction of lithium with 2-hexoxyoxane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-hexoxyoxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form lithium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.

Substitution: this compound can participate in substitution reactions where the hexoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxide, while reduction could produce lithium hydride or other lithium-based compounds.

Scientific Research Applications

Lithium;2-hexoxyoxane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential role in biological systems and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions.

Industry: Utilized in the production of advanced materials, including batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of lithium;2-hexoxyoxane involves its interaction with specific molecular targets and pathways. In biological systems, it may affect neurotransmitter levels and signaling pathways, leading to its therapeutic effects. The compound’s ability to modulate these pathways is thought to be related to its interaction with enzymes and receptors involved in neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Solvent Performance: 2-Hexoxyoxane vs. 2-Methyloxolane (2-MeOx) and Hexane

2-Hexoxyoxane shares functional similarities with 2-methyloxolane (2-MeOx) , a sustainable solvent proposed as a hexane alternative. Both are cyclic ethers, but 2-MeOx has a smaller methyl-substituted oxolane (tetrahydrofuran analog) structure. Key comparisons include:

2-MeOx demonstrates superior solvent efficiency for lipid extraction compared to hexane, with reduced toxicity . While 2-hexoxyoxane’s solvent performance is undocumented, its larger hydrophobic hexyl chain may enhance lipid solubility but reduce volatility compared to 2-MeOx.

Structural Analogs: Cyclic Ethers

However, THF’s smaller size grants higher volatility and broader use in polymer chemistry.

Lithium-Containing Compounds: Lithium Oxalate

While 2-hexoxyoxane is neutral, lithium oxalate (Li₂C₂O₄) is an inorganic salt with distinct properties and applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.